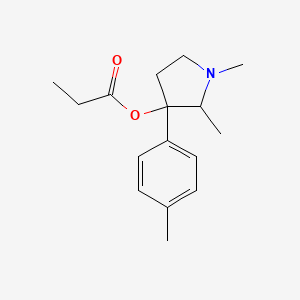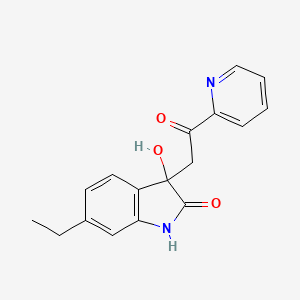
6-Ethyl-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1,3-dihydro-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ETHYL-3-HYDROXY-3-(2-OXO-2-PYRIDIN-2-YL-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-3-HYDROXY-3-(2-OXO-2-PYRIDIN-2-YL-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl indole-2-carboxylate and 2-pyridinecarboxaldehyde.
Condensation Reaction: The first step involves a condensation reaction between ethyl indole-2-carboxylate and 2-pyridinecarboxaldehyde in the presence of a base like sodium hydride (NaH) to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the indole core structure.
Hydroxylation: The final step involves hydroxylation of the indole core to introduce the hydroxy group at the 3-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-ETHYL-3-HYDROXY-3-(2-OXO-2-PYRIDIN-2-YL-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products
Oxidation: Formation of 3-keto indole derivatives.
Reduction: Formation of 3-hydroxy indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-ETHYL-3-HYDROXY-3-(2-OXO-2-PYRIDIN-2-YL-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins in the body.
Pathways: It may modulate specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3-Hydroxyindole: Studied for its role in neurotransmitter synthesis.
2-Pyridylindole: Investigated for its potential therapeutic effects.
Uniqueness
6-ETHYL-3-HYDROXY-3-(2-OXO-2-PYRIDIN-2-YL-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Propiedades
Número CAS |
864685-13-2 |
|---|---|
Fórmula molecular |
C17H16N2O3 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
6-ethyl-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1H-indol-2-one |
InChI |
InChI=1S/C17H16N2O3/c1-2-11-6-7-12-14(9-11)19-16(21)17(12,22)10-15(20)13-5-3-4-8-18-13/h3-9,22H,2,10H2,1H3,(H,19,21) |
Clave InChI |
ROVCRPPOPYOLNN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C(C(=O)N2)(CC(=O)C3=CC=CC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
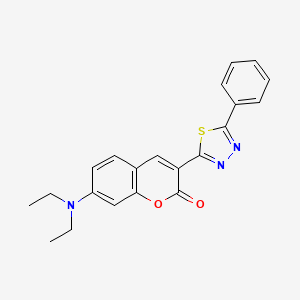
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
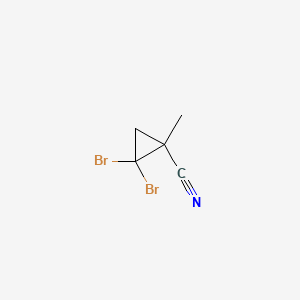
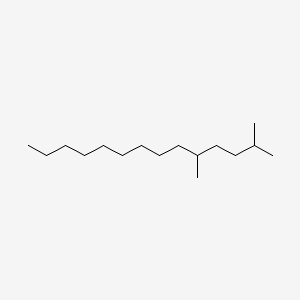
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
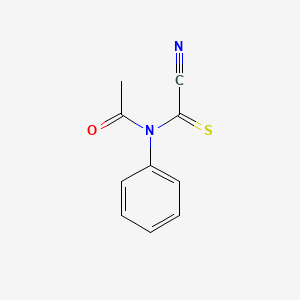
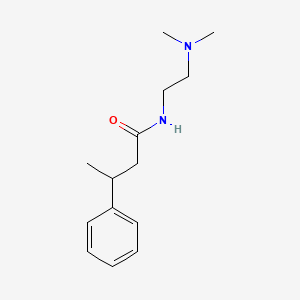
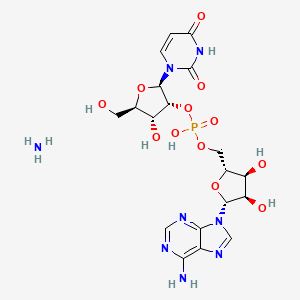
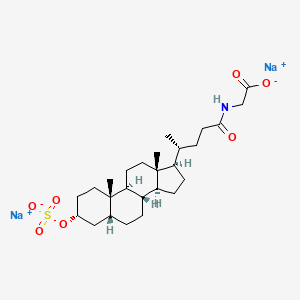
![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)
